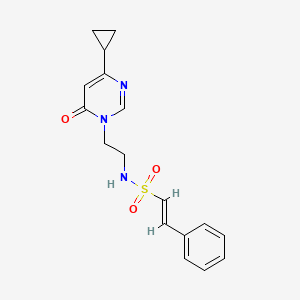![molecular formula C6H14Cl2N2O B2425614 (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride CAS No. 1881275-73-5](/img/structure/B2425614.png)
(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride
概要
説明
(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique bicyclic structure, which includes a morpholine ring fused to a pyrrolidine ring. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a suitable precursor such as 1,4-diaminobutane.
Formation of the Morpholine Ring: The morpholine ring is then formed by introducing an oxygen atom into the pyrrolidine ring. This can be done through an oxidation reaction using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Chiral Resolution: The resulting compound is then subjected to chiral resolution to obtain the desired (4aS,7aS) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Formation of the Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and oxidation reactions under controlled conditions.
Chiral Resolution Techniques: Industrial-scale chiral chromatography or crystallization methods are employed to obtain the desired enantiomer.
Purification and Crystallization: The final product is purified using techniques such as recrystallization or distillation to ensure high purity.
化学反応の分析
Types of Reactions
(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of N-oxides or hydroxylated derivatives.
Reduction: Can produce amine derivatives or reduced ring structures.
Substitution: Can result in the formation of alkylated, acylated, or sulfonylated derivatives.
科学的研究の応用
(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of fine chemicals and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride involves its interaction with specific molecular targets. These targets can include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can bind to receptors on cell surfaces, modulating their activity and triggering specific cellular responses.
Pathways: The compound can influence various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: A structurally similar compound with a pyridine ring instead of a morpholine ring.
(4aS,7aS)-Octahydro-1-methyl-1H-pyrrolo[3,4-b]pyridine: Another similar compound with a methyl group attached to the pyridine ring.
Uniqueness
(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride is unique due to its specific bicyclic structure and the presence of both a morpholine and pyrrolidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
IUPAC Name |
(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-2-9-6-4-7-3-5(6)8-1;;/h5-8H,1-4H2;2*1H/t5-,6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFOELXPYXZMLA-USPAICOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CNCC2N1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2CNC[C@@H]2N1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(2,4-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B2425539.png)
![6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2425540.png)

![7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2425544.png)
![1-(2-(3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone dihydrochloride](/img/structure/B2425545.png)

![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2425550.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425553.png)
